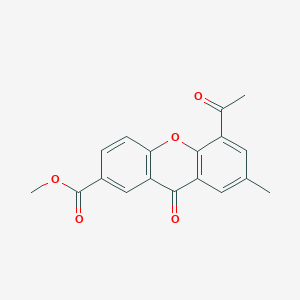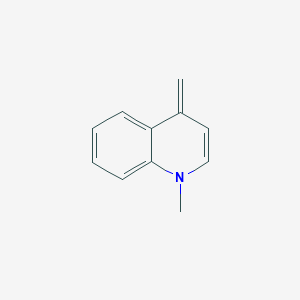
Quinoline, 1,4-dihydro-1-methyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,4-dihydro-1-methyl-4-methylene-: is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a methylene group at the fourth position and a methyl group at the first position, making it a unique structure within the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, making it more efficient and environmentally friendly.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing the environmental impact and making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinoline N-oxides: Formed through oxidation.
1,2,3,4-Tetrahydroquinoline: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Synthesis of Complex Molecules: They serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: They are used in the development of anticancer drugs.
Medicine:
Antimalarial Drugs: Quinoline derivatives are well-known for their antimalarial properties.
Anti-inflammatory Agents: They are used in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides.
Mechanism of Action
Molecular Targets and Pathways:
DNA Gyrase Inhibition: Quinoline derivatives inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication.
Topoisomerase Inhibition: They inhibit topoisomerase enzymes, which are involved in DNA replication and transcription.
Reactive Oxygen Species Generation: Quinoline derivatives can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its aromatic properties and medicinal applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness:
Structural Modifications: The presence of a methylene group at the fourth position and a methyl group at the first position makes Quinoline, 1,4-dihydro-1-methyl-4-methylene- unique among quinoline derivatives.
Biological Activity: These structural modifications can lead to unique biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
38755-69-0 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-4-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-8H,1H2,2H3 |
InChI Key |
USLMIQZBFJQWQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


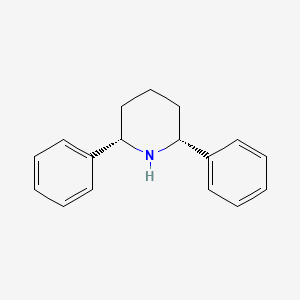

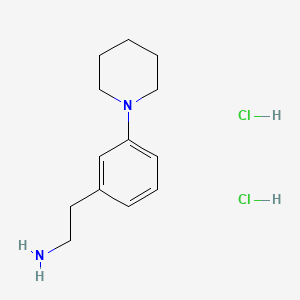
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

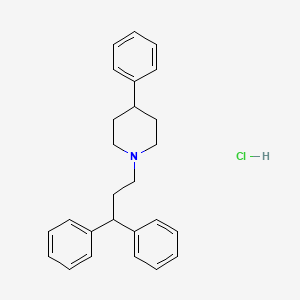
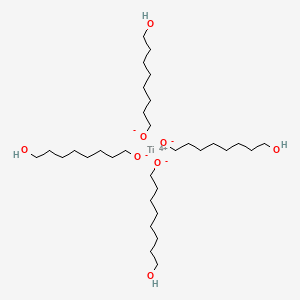
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

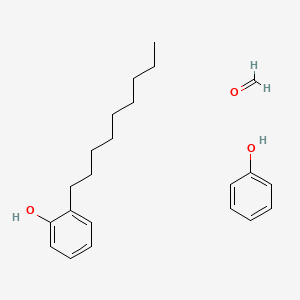
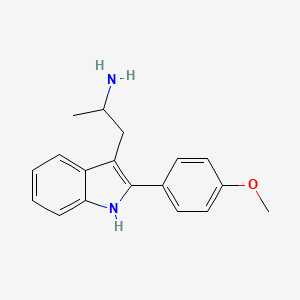
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)

